molecular formula C20H23FN2O2 B7636797 N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7636797
M. Wt: 342.4 g/mol
InChI Key: CWFJEYIKXLSQSW-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its cognitive-enhancing properties. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has shown promising results in preclinical studies, and its potential therapeutic applications are being explored in various fields of research.

Mechanism of Action

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide increases the strength of synaptic connections and improves the efficiency of neuronal communication. This leads to improved cognitive performance and memory consolidation.
Biochemical and physiological effects:
N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide has been shown to increase the amplitude and frequency of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating enhanced synaptic transmission. It also increases the phosphorylation of AMPA receptor subunits, which is associated with increased receptor trafficking and synaptic insertion. N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide has been shown to improve learning and memory in various behavioral tasks, such as the Morris water maze and fear conditioning tests.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic plasticity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide has been shown to have some off-target effects, such as inhibition of acetylcholinesterase and activation of nicotinic receptors. These effects may limit its therapeutic potential and require further investigation.

Future Directions

There are several areas of research that could benefit from further investigation of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide. One potential application is in the treatment of cognitive impairment associated with aging or neurodegenerative diseases. N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide has shown promising results in animal models of Alzheimer's disease and may have potential as a disease-modifying therapy. Another area of research is the use of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide as a cognitive enhancer in healthy individuals, such as students or military personnel. However, the long-term safety and efficacy of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide in these populations require further study. Finally, the development of more selective and potent ampakines may lead to improved therapeutic outcomes and fewer off-target effects.

Synthesis Methods

The synthesis of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide involves the reaction of 4-fluorobenzylamine with cyclohexanone to form N-cyclohexyl-4-fluorobenzylamine. This intermediate is then reacted with 2-oxopyridine-1-acetic acid to yield N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide. The synthesis method has been optimized to improve the yield and purity of the compound, and various analytical techniques are used to characterize the product.

Scientific Research Applications

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide has been studied extensively for its cognitive-enhancing properties, particularly in the areas of learning and memory. It has been shown to improve cognitive performance in animal models, as well as in healthy human volunteers and patients with cognitive impairment. N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide has also been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-17-11-9-16(10-12-17)14-23(18-6-2-1-3-7-18)20(25)15-22-13-5-4-8-19(22)24/h4-5,8-13,18H,1-3,6-7,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFJEYIKXLSQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC=C(C=C2)F)C(=O)CN3C=CC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide

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